3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in various cellular processes such as cell proliferation, differentiation, and migration. By inhibiting the activity of these receptors, this compound can modulate these processes, making it a valuable tool in cancer research and therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of the FGFR signaling pathway, which is often dysregulated in various types of cancer . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, this compound can effectively halt the progression of cancer cells and induce cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under exposure to light . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may decrease over time due to potential degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted through the kidneys or further processed in the liver . The interaction of this compound with these enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of this compound within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it can interact with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, such as the nucleus or mitochondria . These localizations can influence the compound’s efficacy and specificity in modulating cellular processes .
Properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJJMJHXJYYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696594 | |
Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-00-3 | |
Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.